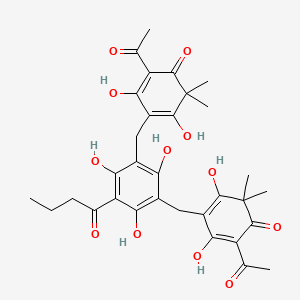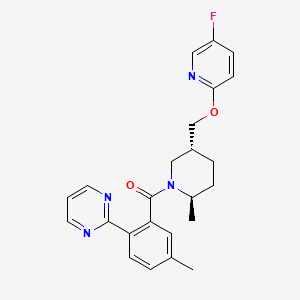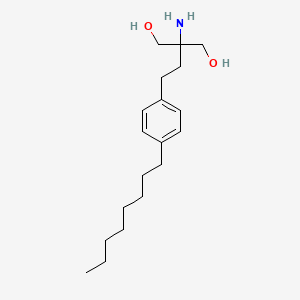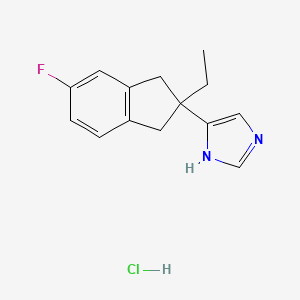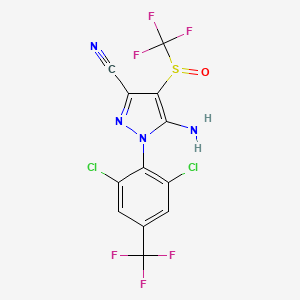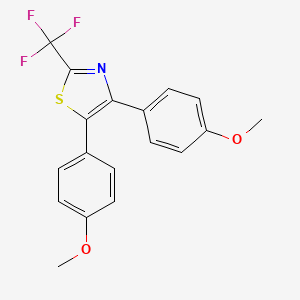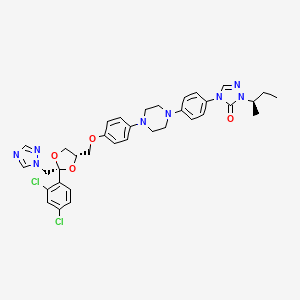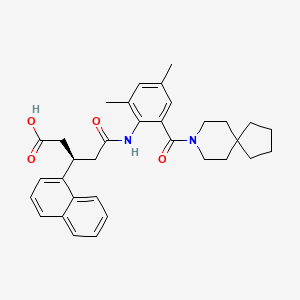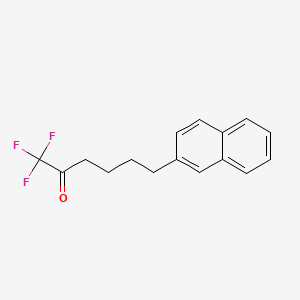
1,1,1-三氟-6-(2-萘基)-2-己酮
描述
FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2; ) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice.
Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes
FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.
科学研究应用
Inhibition of iPLA2β
FKGK18 is known to inhibit iPLA2β (Group VIA Ca2±Independent Phospholipase A2) with a greater potency (100-fold) than iPLA2γ . This makes it a valuable tool in research involving these enzymes.
Diabetes Prevention
FKGK18 has been identified as a candidate drug for preventing beta-cell apoptosis and diabetes . It inhibits glucose-stimulated insulin secretion, which is a key factor in the development of diabetes .
Inhibition of Arachidonic Acid Hydrolysis
FKGK18 inhibits arachidonic acid hydrolysis, as reflected by PGE2 release from human islets . This could have implications in the study of inflammatory responses and other processes involving arachidonic acid.
Inhibition of ER Stress-Induced Neutral Sphingomyelinase 2 Expression
FKGK18 has been found to inhibit ER stress-induced neutral sphingomyelinase 2 expression . This could be significant in the study of ER stress-related disorders.
Inhibition of ER Stress-Induced Beta-Cell Apoptosis
FKGK18 inhibits ER stress-induced beta-cell apoptosis . This could be particularly useful in the study of diabetes and other conditions involving beta-cell dysfunction.
Inhibition of Proteases
FKGK18 is an ineffective inhibitor of α-chymotrypsin . This property can be useful in studies where selective inhibition of certain enzymes is required.
作用机制
Target of Action
FKGK18, also known as “1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone”, primarily targets the enzyme group VIA calcium-independent phospholipase A2 (iPLA2β) . This enzyme plays a crucial role in various biological processes and has been implicated in neurodegenerative, skeletal and vascular smooth muscle disorders, bone formation, and cardiac arrhythmias .
Mode of Action
FKGK18 inhibits iPLA2β with a significantly higher potency (100-fold) than iPLA2γ . The inhibition of iPLA2β by FKGK18 is reversible, which distinguishes it from other inhibitors like bromoenol lactone (BEL) that promote irreversible inhibition .
Biochemical Pathways
FKGK18 affects several biochemical pathways by inhibiting the activation of iPLA2β. This inhibition results in a decrease in glucose-stimulated insulin secretion and arachidonic acid hydrolysis, as reflected by PGE2 release from human islets . It also suppresses ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .
Pharmacokinetics
Its reversible inhibition of ipla2β suggests that it may have favorable pharmacokinetic properties for in vivo use .
Result of Action
The inhibition of iPLA2β by FKGK18 leads to several molecular and cellular effects. It reduces glucose-stimulated insulin secretion and arachidonic acid hydrolysis, thereby decreasing PGE2 release from human islets . It also inhibits ER stress-induced neutral sphingomyelinase 2 expression and ER stress-induced beta-cell apoptosis .
属性
IUPAC Name |
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWTQMRNJSJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of FKGK18?
A1: FKGK18 acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].
Q2: What are the downstream effects of iPLA2β inhibition by FKGK18?
A2: FKGK18, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, FKGK18 has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that FKGK18 can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].
Q3: How does the structure of FKGK18 contribute to its potency and selectivity for iPLA2β?
A3: Research indicates that the presence of a naphthyl group in the FKGK18 structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.
Q4: Has FKGK18 been investigated for its effects on platelet activation?
A4: Yes, recent studies have explored the role of FKGK18 in platelet activation. Research indicates that FKGK18 inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, FKGK18 significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of FKGK18, plays a role in platelet activation pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





